tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[2-(ethylamino)pyrimidin-4-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-5-16-13-17-9-8-11(18-13)12-7-6-10-19(12)14(20)21-15(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNUCQBJRSRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate, also known by its CAS number 71301796, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N4O3
- Molecular Weight : 296.37 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in cellular signaling pathways. Its structural features, particularly the pyrimidine and pyrrolidine moieties, facilitate binding to targets such as:
- Kinases : Involved in various signaling pathways that regulate cell growth and metabolism.
- Receptors : Potential interaction with neurotransmitter receptors, impacting neurological functions.
Biological Activity Overview
Research indicates that this compound may exhibit:
- Anticancer Properties : Inhibition of tumor cell proliferation and induction of apoptosis in certain cancer cell lines.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Anti-inflammatory Activity : Reduction of pro-inflammatory cytokines in vitro.
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited the growth of MCF-7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Case Study 2: Neuroprotective Role
In a neurodegenerative model using SH-SY5Y cells, the compound showed protective effects against oxidative stress-induced cell death. The study highlighted its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's.
Case Study 3: Inflammation Modulation
Research involving LPS-stimulated macrophages revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its utility in managing inflammatory conditions.
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The most directly comparable compound identified is tert-Butyl (3R)-3-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate (CAS: 1421042-68-3, Molecular Formula: C₁₄H₂₁ClN₄O₂, Molecular Weight: 312.80 g/mol) . The differences between these two compounds are summarized below:
| Property | tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate | tert-Butyl (3R)-3-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate |
|---|---|---|
| Core Heterocycle | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) |
| Substituent on Pyrimidine | Ethylamino group at position 2 | Chloro group at position 6 |
| Stereochemistry | Not specified in available data | (3R)-configured piperidine |
| Molecular Weight | 292.38 g/mol | 312.80 g/mol |
| Chlorine Content | Absent | Present (contributing to higher molecular weight) |
Implications of Structural Variations
Ring Size and Conformation :
- The pyrrolidine ring (5-membered) in the target compound introduces greater ring strain compared to the piperidine (6-membered) in the analogue. This may influence binding affinity to biological targets due to differences in conformational flexibility .
- The (3R)-stereochemistry in the piperidine derivative could enhance enantioselective interactions with chiral biological targets, whereas the stereochemistry of the pyrrolidine compound remains uncharacterized in the provided data.
The chloro substituent in the analogue increases molecular weight and lipophilicity, which might enhance membrane permeability but could also introduce metabolic stability challenges .
Boc-Protected Amines :
Both compounds feature tert-butyloxycarbonyl (Boc) protection, a common strategy to stabilize amines during synthetic processes. This suggests shared utility as intermediates in multi-step organic syntheses.
Broader Context of Pyridine/Pyrimidine Derivatives
While the evidence includes catalogs of pyridine derivatives (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ), these are structurally distinct from the pyrimidine-based target compound. Pyrimidines differ from pyridines in having two nitrogen atoms in the aromatic ring, which alters electronic properties and binding modes.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate can be logically divided into two main segments:
- Construction of the tert-butyl-protected pyrrolidinecarboxylate fragment
- Introduction and functionalization of the 2-(ethylamino)-4-pyrimidinyl substituent
These two segments are then coupled via carbon-nitrogen bond formation or nucleophilic substitution reactions to yield the target compound.
Preparation of tert-Butyl Pyrrolidinecarboxylate Core
The tert-butyl 1-pyrrolidinecarboxylate scaffold is commonly prepared by protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (BOC) group. This protection stabilizes the amine and allows selective functionalization at other positions.
Typical method: Starting from pyrrolidine or substituted pyrrolidines, the nitrogen is reacted with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to afford the N-BOC-protected pyrrolidinecarboxylate ester.
Example: (2S,4R)-4-hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester is prepared by Boc protection of the corresponding hydroxy-pyrrolidine derivative.
The tert-butyl ester group can be introduced either by esterification of the corresponding carboxylic acid or by using tert-butyl-protected amino acid derivatives.
Functionalization of the Pyrimidine Ring
The 2-(ethylamino)-4-pyrimidinyl moiety involves a pyrimidine ring substituted at the 2-position with an ethylamino group and at the 4-position with a linkage to the pyrrolidine carboxylate.
Synthesis of 2-(ethylamino)-4-chloropyrimidine intermediate: A common precursor is 2-chloro-4-pyrimidine derivatives, which can undergo nucleophilic substitution with ethylamine to introduce the ethylamino group at the 2-position.
Nucleophilic aromatic substitution (SNAr): The chlorine at the 4-position of the pyrimidine can be displaced by the nucleophilic nitrogen of the pyrrolidinecarboxylate derivative, forming the C-N bond linking the two fragments.
Coupling Reaction Conditions
The key coupling step between the tert-butyl pyrrolidinecarboxylate and the 2-(ethylamino)-4-pyrimidinyl fragment typically requires:
Base: Potassium carbonate or similar bases to deprotonate the nucleophile and facilitate substitution.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote SNAr reactions.
Temperature: Elevated temperatures (70–85 °C) to accelerate the substitution reaction.
Catalysts: Copper salts such as copper diacetate may be employed to catalyze coupling reactions in some cases.
Representative Preparation Procedure (Based on Analogous Compounds)
Purification and Characterization
Purification: Flash chromatography using mixtures of methanol and dichloromethane or ethyl acetate/n-hexane is typical to isolate the pure compound.
Characterization: LC-MS, NMR spectroscopy, and elemental analysis confirm the structure and purity.
Research Findings and Notes
The reaction yield and purity are sensitive to steric hindrance and substituent effects on the pyrrolidine and pyrimidine rings.
The use of copper catalysts can enhance the coupling efficiency in the nucleophilic aromatic substitution step.
Alternative reduction methods, such as hydrogenation with palladium on carbon, are reported for related nitro-substituted intermediates, but for this compound, direct substitution is preferred.
The tert-butyl protecting group is stable under the coupling conditions and can be removed later if needed by acid treatment.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
